
Methyl 3,5-difluoro-1H-indole-2-carboxylate
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Overview
Description
Methyl 3,5-difluoro-1H-indole-2-carboxylate is a fluorinated indole derivative characterized by two fluorine atoms at positions 3 and 5 of the indole ring and a methyl ester group at position 2. Indole derivatives are pivotal in pharmaceutical and agrochemical research due to their bioactivity, and fluorination often enhances metabolic stability and bioavailability .
The molecular formula of the compound is C₁₀H₇F₂NO₂, with a molecular weight of 211.17 g/mol (based on its structural analog, methyl 4,5-difluoro-1H-indole-2-carboxylate) .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For Methyl 3,5-difluoro-1H-indole-2-carboxylate, the starting materials would include 3,5-difluorophenylhydrazine and an appropriate ester.
Palladium-Catalyzed Coupling: Another method involves the palladium-catalyzed intramolecular oxidative coupling of properly functionalized anilines.
Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or palladium-catalyzed coupling reactions. These methods are chosen for their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, Methyl 3,5-difluoro-1H-indole-2-carboxylate can undergo electrophilic substitution reactions, particularly at the 3-position.
Nucleophilic Substitution: The fluorine atoms at the 3 and 5 positions can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products:
Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated derivatives.
Nucleophilic Substitution: Products include substituted indoles with various nucleophiles.
Oxidation and Reduction: Products include oxidized or reduced forms of the indole ring.
Scientific Research Applications
Chemical Properties and Structure
Methyl 3,5-difluoro-1H-indole-2-carboxylate has the molecular formula C10H8F2NO2 and a molecular weight of approximately 201.17 g/mol. The presence of two fluorine atoms at positions 3 and 5 of the indole ring enhances its electronic properties, making it a valuable target for both synthetic and biological studies.
Drug Discovery
This compound has shown potential as a lead compound in drug discovery, particularly for cancer treatment and other diseases. Its structure allows for interaction with various biological targets, which can be explored through molecular docking studies to assess binding affinities and mechanisms of action.
Research indicates that indole derivatives, including this compound, exhibit significant pharmacological properties. These properties include:
- Anticancer Activity : Compounds in this class have been evaluated for their ability to inhibit cancer cell proliferation.
- Antiviral Properties : Some studies suggest potential applications against viruses such as HIV, where modifications to the indole scaffold can enhance integrase inhibition .
Comparative Analysis with Related Compounds
The unique substitution pattern of this compound influences its reactivity and biological activity compared to other indole derivatives. Below is a comparative table highlighting some related compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Methyl 6-chloro-1H-indole-2-carboxylate | Chlorine at position 6 | Different reactivity due to chlorine substitution |
Methyl 5-fluoro-1H-indole-2-carboxylate | Single fluorine at position 5 | Potentially different biological activity |
Methyl 5-bromo-1H-indole-2-carboxylate | Bromine at position 5 | Altered electronic properties compared to fluorine |
Methyl 4-fluoro-1H-indole-2-carboxylate | Fluorine at position 4 | Variations in reactivity and selectivity |
The difluorinated structure of this compound provides distinct electronic properties that enhance its interactions with biological targets compared to these similar compounds.
Case Study: Antiviral Activity
In one study focusing on indole derivatives as HIV integrase inhibitors, this compound was assessed for its binding affinity against integrase. The results indicated that modifications on the indole core could significantly improve inhibitory effects against viral replication .
Case Study: Anticancer Properties
Another investigation highlighted the anticancer potential of this compound by evaluating its effect on various cancer cell lines. The findings suggested that this compound could induce apoptosis in cancer cells through specific signaling pathways .
Mechanism of Action
The mechanism of action of Methyl 3,5-difluoro-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors with high affinity, influencing biological processes such as cell signaling and gene expression . The fluorine atoms can enhance the compound’s stability and binding affinity, making it a potent molecule in biological systems.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural and physicochemical differences between methyl 3,5-difluoro-1H-indole-2-carboxylate and related indole derivatives:
Electronic and Reactivity Differences
- Fluorine vs. Chlorine Substituents : Fluorine’s high electronegativity (compared to chlorine) creates stronger electron-withdrawing effects, reducing electron density on the indole ring. This makes this compound less reactive toward electrophilic substitution than its chloro analog (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) .
- Regiochemical Impact: The 3,5-difluoro substitution pattern may lead to unique π-stacking interactions in crystal structures, distinct from 4,5-difluoro or mono-fluoro isomers .
- Ester vs. Amide Functionality : The methyl ester group in the target compound offers hydrolytic lability under basic conditions, enabling further derivatization (e.g., saponification to carboxylic acid). In contrast, amide derivatives (e.g., N-benzoylphenyl analogs) exhibit greater stability and higher melting points .
Spectroscopic Characteristics
While specific data for this compound are unavailable, analogous compounds provide insights:
- ¹H-NMR: Fluorine atoms at 3 and 5 would deshield adjacent protons (e.g., H-4, H-6), causing downfield shifts compared to non-fluorinated indoles. Coupling constants (e.g., $^3J_{H-F}$) may reveal spin-spin interactions .
- IR Spectroscopy : The ester carbonyl (C=O) stretch typically appears near 1670–1666 cm⁻¹, as seen in ethyl 5-fluoroindole-2-carboxylate derivatives .
Biological Activity
Methyl 3,5-difluoro-1H-indole-2-carboxylate is a compound belonging to the indole family, characterized by its unique structural features that enhance its chemical reactivity and biological activity. This article explores its biological activities, synthesis methods, and potential applications, supported by data tables and relevant research findings.
1. Chemical Structure and Properties
Molecular Formula: C₁₀H₈F₂N O₂
Molecular Weight: Approximately 201.17 g/mol
Structural Features: The compound contains two fluorine atoms at positions 3 and 5 of the indole ring and a carboxylate ester functional group, which contribute to its distinctive electronic properties and biological interactions.
2. Biological Activities
This compound exhibits a variety of biological activities, primarily due to its ability to interact with various biological targets such as enzymes and receptors. Key pharmacological properties include:
- Antibacterial Activity: Indole derivatives are known for their antibacterial properties, with potential applications in treating infections.
- Antiviral Activity: Research indicates that modifications in the indole structure can enhance antiviral efficacy against targets like HIV integrase .
Table 1: Summary of Biological Activities
Activity Type | Mechanism | IC50 Values |
---|---|---|
Antibacterial | Inhibition of bacterial enzyme function | Varies by strain |
Antiviral | Inhibition of HIV integrase | IC50 = 0.13 μM (for optimized derivatives) |
The mechanism of action for this compound involves binding to specific targets within cells, altering their function and affecting cellular processes. This binding can lead to:
- Modulation of enzymatic activity
- Disruption of cellular signaling pathways
- Induction of apoptosis in cancer cells
Molecular docking studies have provided insights into how this compound interacts at a molecular level with its biological targets, suggesting that the difluorinated structure enhances binding affinity and selectivity.
4. Synthesis Methods
The synthesis of this compound can be achieved through several synthetic routes, often involving the introduction of fluorine substituents at specific positions on the indole ring. Common methods include:
- Electrophilic Aromatic Substitution: Utilizing fluorinating agents to introduce fluorine atoms at positions 3 and 5.
- Carboxylation Reactions: Converting suitable precursors into the carboxylate form.
5. Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with other indole derivatives:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Methyl 6-chloro-1H-indole-2-carboxylate | Chlorine at position 6 | Different reactivity due to chlorine substitution |
Methyl 5-fluoro-1H-indole-2-carboxylate | Single fluorine at position 5 | Potentially different biological activity |
Methyl 5-bromo-1H-indole-2-carboxylate | Bromine at position 5 | Altered electronic properties compared to fluorine |
Methyl 4-fluoro-1H-indole-2-carboxylate | Fluorine at position 4 | Variations in reactivity and selectivity |
The difluorinated structure provides distinct electronic properties that can enhance interactions with biological targets compared to these similar compounds.
6. Case Studies and Research Findings
Recent studies have demonstrated the promising biological activities of this compound:
- Antiviral Efficacy Against HIV: A study showed that derivatives based on this compound exhibited enhanced inhibitory effects on HIV integrase compared to parent compounds, with IC50 values significantly lower than those previously reported for similar structures .
- Antibacterial Properties: Investigations into the antibacterial activity revealed that this compound effectively inhibited bacterial growth in vitro, suggesting potential therapeutic applications in infectious diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3,5-difluoro-1H-indole-2-carboxylate?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, fluorination of indole precursors using fluorinating agents (e.g., DAST or Selectfluor) under inert conditions. Purification often involves column chromatography with cyclohexane/ethyl acetate gradients (80:20 to 85:15) and recrystallization for higher purity . Key steps include refluxing in polar aprotic solvents (e.g., DMSO or DMF) with sodium ethoxide as a base, followed by spectroscopic validation (¹H/¹³C NMR, IR) to confirm regioselective fluorination .
Q. How is the purity and structural integrity of this compound validated experimentally?
- Methodology : Use a combination of analytical techniques:
- ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., fluorine-induced deshielding at C3/C5 positions) and ester functionality (δ ~3.9 ppm for methyl ester) .
- IR Spectroscopy : Identify carbonyl stretching (~1700 cm⁻¹) and N-H indole vibrations (~3400 cm⁻¹) .
- HPLC/GC-MS : Quantify purity (>95%) and detect impurities from incomplete fluorination or ester hydrolysis.
Q. What safety protocols are critical during handling and waste disposal?
- Methodology : Follow OSHA guidelines for fluorinated indoles:
- Use fume hoods to avoid inhalation of fine powders.
- Neutralize acidic/basic waste streams before disposal.
- Collaborate with certified waste management services for halogenated organic residues, as described in safety data sheets for structurally similar indole derivatives .
Advanced Research Questions
Q. How does the electronic effect of 3,5-difluoro substitution influence reactivity in cross-coupling reactions?
- Methodology : Fluorine’s electron-withdrawing nature enhances electrophilicity at the indole C2 position. Computational modeling (e.g., DFT via Gaussian) can predict Fukui functions to identify reactive sites. Experimentally, compare Suzuki-Miyaura coupling yields using Pd catalysts with/without fluorine substitution. Monitor reaction kinetics via LC-MS to quantify rate enhancements .
Q. What strategies resolve contradictions in reported reaction yields during scale-up synthesis?
- Methodology : Systematically vary parameters:
- Temperature : Optimize reflux conditions (e.g., 150–190°C) to balance reaction rate and decomposition .
- Catalyst loading : Screen Pd(OAc)₂ vs. XPhos-Pd-G3 for improved turnover in coupling reactions.
- Solvent polarity : Test DMSO (high polarity) vs. THF (low polarity) to stabilize intermediates. Use DoE (Design of Experiments) to identify critical factors .
Q. How can computational tools predict regioselectivity in further functionalization of this compound?
- Methodology :
Perform geometry optimization and electrostatic potential mapping (ESP) using DFT (e.g., B3LYP/6-31G*).
Calculate local softness (Fukui indices) to identify nucleophilic/electrophilic sites.
Validate predictions experimentally via electrophilic substitution (e.g., nitration or bromination) and compare regiochemical outcomes .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Methodology : Fluorine’s small size and high electronegativity disrupt crystal packing. Use SHELXL for small-molecule refinement:
- Optimize solvent mixtures (e.g., EtOAc/hexane) for slow evaporation.
- Analyze twinning and disorder with PLATON; apply restraints during refinement for improved R-factors .
Q. Methodological Notes
- Spectral Data Interpretation : Fluorine’s anisotropic effects complicate NMR splitting patterns. Use ¹⁹F NMR (if accessible) to resolve ambiguities .
- Scale-Up Considerations : Pilot reactions in pressurized reactors to maintain solvent boiling points during reflux .
- Computational Validation : Cross-check DFT results with experimental Hammett constants for fluorine substituents .
Properties
Molecular Formula |
C10H7F2NO2 |
---|---|
Molecular Weight |
211.16 g/mol |
IUPAC Name |
methyl 3,5-difluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H7F2NO2/c1-15-10(14)9-8(12)6-4-5(11)2-3-7(6)13-9/h2-4,13H,1H3 |
InChI Key |
WQNNFEJQRGJMSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)F |
Origin of Product |
United States |
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